molecular formula C11H15NO2 B6316155 1-(4-Hydroxyphenyl)piperidin-4-ol CAS No. 866109-91-3

1-(4-Hydroxyphenyl)piperidin-4-ol

Cat. No. B6316155
Key on ui cas rn: 866109-91-3
M. Wt: 193.24 g/mol
InChI Key: UCWWJVDABCVIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750156B2

Procedure details

202 mg of 4-hydroxypiperidine and 448 mg of 1,4-cyclohexanedione were heated under reflux in 10 ml of ethanol and reacted for 9 hours with introducing air with a pump. During the reaction, ethanol was added as needed. After the completion of the reaction, the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=2:1) and 0.218 g of 1-(4-hydroxyphenyl)-4-hydroxypiperidine was obtained (yield 56.48%).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[C:8]1(=O)[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1>C(O)C>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
202 mg
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
448 mg
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 9 hours
Duration
9 h
ADDITION
Type
ADDITION
Details
with introducing air with a pump
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.218 g
YIELD: PERCENTYIELD 56.48%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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